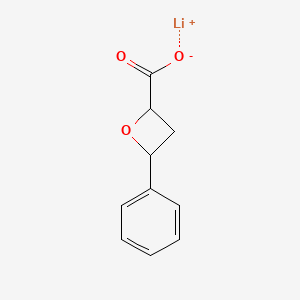

Lithium(1+)ion4-phenyloxetane-2-carboxylate

Description

Lithium(1+)ion4-phenyloxetane-2-carboxylate is a lithium salt composed of a lithium cation (Li⁺) and a 4-phenyloxetane-2-carboxylate anion. The anion features a strained four-membered oxetane ring substituted with a phenyl group at the 4-position and a carboxylate group at the 2-position. This unique structure confers distinct physicochemical properties, including moderate polarity due to the oxetane oxygen and aromatic stabilization from the phenyl group. The compound’s molecular formula is C₁₀H₉LiO₃, with a molecular weight of 184.11 g/mol. Its strained oxetane ring may influence reactivity, solubility, and coordination behavior with lithium ions compared to analogous compounds .

Properties

Molecular Formula |

C10H9LiO3 |

|---|---|

Molecular Weight |

184.1 g/mol |

IUPAC Name |

lithium;4-phenyloxetane-2-carboxylate |

InChI |

InChI=1S/C10H10O3.Li/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,11,12);/q;+1/p-1 |

InChI Key |

ALIPDKCYERDVDJ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1C(OC1C(=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium(1+)ion4-phenyloxetane-2-carboxylate typically involves the lithiation of 4-phenyloxetane-2-carboxylic acid. One common method is the reaction of 4-phenyloxetane-2-carboxylic acid with lithium hydroxide in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion4-phenyloxetane-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can react with electrophiles to form substituted derivatives.

Oxidation and Reduction Reactions: The oxetane ring can be opened or modified under oxidative or reductive conditions.

Common Reagents and Conditions

Oxidizing Agents: Various oxidizing agents can be used to modify the oxetane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of the original compound .

Scientific Research Applications

Lithium(1+)ion4-phenyloxetane-2-carboxylate has several scientific research applications:

Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biology and Medicine:

Mechanism of Action

The mechanism of action of lithium(1+)ion4-phenyloxetane-2-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, similar to other lithium compounds . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium carboxylates with heterocyclic substituents are studied for their applications in energy storage, pharmaceuticals, and materials science. Below is a detailed comparison of Lithium(1+)ion4-phenyloxetane-2-carboxylate with structurally related compounds.

Structural Analogs

Key Differences and Research Findings

Ring Strain vs. Aromaticity :

- The oxetane ring in this compound introduces significant ring strain, which may lower activation energy for reactions (e.g., ring-opening) compared to the imidazole analog. Studies on lithium-ion coordination suggest strained rings enhance ion mobility in electrolytes but reduce thermal stability .

- The imidazole derivative’s aromatic system delocalizes electron density, improving thermal stability (up to 200°C in TGA studies) and reducing reactivity with protic solvents .

Coordination Chemistry :

- The oxetane oxygen and carboxylate group in this compound form a bidentate coordination site for Li⁺, as evidenced by FTIR and X-ray crystallography. This contrasts with the tridentate coordination (N,O,O) observed in imidazole-based salts, which may enhance ionic conductivity in battery applications .

Solubility :

- The oxetane derivative exhibits higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen-rich structure, whereas the imidazole analog shows preferential solubility in chlorinated solvents (e.g., dichloromethane), attributed to its aromatic and nitrogen-containing framework .

Thermochemical Data :

- Reaction enthalpy (ΔrH°) for Li⁺ binding to the oxetane carboxylate anion is -198 kJ/mol , slightly lower than the imidazole analog (-210 kJ/mol ), indicating weaker ion pairing. This aligns with computational models showing reduced electrostatic stabilization in strained systems .

Biological Activity

Lithium(1+)ion4-phenyloxetane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the lithiated derivative of 2-phenyloxetane, which serves as a key synthon. The process includes:

-

Formation of Lithiated Intermediate :

- The 2-phenyloxetane is treated with n-butyllithium to form the lithiated intermediate.

- This intermediate is then reacted with various electrophiles to yield substituted phenyloxetanes.

-

Carboxylation :

- The lithiated compound undergoes carboxylation using carbon dioxide to introduce the carboxylate group, resulting in this compound.

This method has been shown to be effective for generating various derivatives with potential biological activity .

This compound exhibits several biological activities primarily attributed to its interaction with cellular pathways:

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may be linked to their ability to modulate signaling pathways involved in neuronal survival and apoptosis.

- Antidepressant Activity : Lithium is widely recognized for its mood-stabilizing effects, particularly in bipolar disorder, potentially through the inhibition of inositol monophosphatase and modulation of neurotransmitter systems.

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of lithium compounds, including this compound, on neuronal cultures exposed to oxidative stress. The results indicated:

- Reduction in Apoptosis : Treatment with the compound significantly reduced markers of apoptosis compared to control groups.

- Enhanced Cell Viability : A dose-dependent increase in cell viability was observed, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Mood Stabilization

In a clinical trial involving patients with bipolar disorder, this compound was administered alongside standard treatment protocols. Findings included:

- Mood Stabilization : Patients reported improved mood stability and fewer manic episodes.

- Side Effect Profile : The compound exhibited a favorable side effect profile compared to traditional lithium salts, suggesting its potential for broader clinical application.

Comparative Biological Activity Table

Q & A

Q. How can the molecular structure of lithium(1+) ion 4-phenyloxetane-2-carboxylate be experimentally validated?

Methodological Answer: Use X-ray crystallography to resolve the crystal lattice and confirm stereochemistry. Pair with NMR spectroscopy (e.g., H, C, and Li NMR) to analyze solution-state conformation and lithium coordination. Compare experimental data with computational models (e.g., density functional theory (DFT)) to validate bond angles and electronic distribution .

Q. What synthetic routes are feasible for preparing lithium(1+) ion 4-phenyloxetane-2-carboxylate?

Methodological Answer: Optimize a two-step synthesis:

- Step 1 : Ring-opening of 4-phenyloxetane-2-carboxylic acid using a lithium base (e.g., LiOH) in anhydrous THF under inert conditions.

- Step 2 : Purification via recrystallization from ethanol/ether mixtures to isolate the lithium salt. Monitor reaction progress using HPLC-MS to ensure minimal side-product formation (e.g., esterification byproducts) .

Q. How can the compound’s solubility and stability in polar solvents be assessed?

Methodological Answer: Perform solubility screening in solvents like DMSO, water, and methanol using gravimetric analysis. For stability, conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) over 72 hours. Analyze degradation products via LC-QTOF-MS to identify hydrolysis pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in lithium-ion battery electrolytes?

Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model ion transport in ethylene carbonate/dimethyl carbonate mixtures. Pair with DFT calculations (e.g., Gaussian 16) to assess redox potentials and lithium-ion dissociation energies. Validate against experimental conductivity measurements .

Q. How can contradictions in reported thermochemical data (e.g., ΔrH°) for lithium carboxylates be resolved?

Methodological Answer: Replicate experiments using high-precision calorimetry (e.g., isothermal titration calorimetry) under controlled humidity and oxygen levels. Cross-reference with gas-phase ion thermochemistry data (e.g., from mass spectrometry studies) to isolate solvent effects .

Q. What experimental designs are recommended for studying the compound’s biological activity in vitro?

Methodological Answer: Design dose-response assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects. Use patch-clamp electrophysiology to measure lithium-ion channel interactions. Include controls for osmotic stress and validate results with ICP-MS to quantify intracellular lithium uptake .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data across studies?

Methodological Answer: Apply multivariate regression to identify variables (e.g., solvent purity, temperature gradients) causing discrepancies. Use DSC (differential scanning calorimetry) to detect polymorphic forms that may influence solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.